1-(2-Methylcyclopropyl)propane-1-thiol 1-(2-Methylcyclopropyl)propane-1-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17786785
InChI: InChI=1S/C7H14S/c1-3-7(8)6-4-5(6)2/h5-8H,3-4H2,1-2H3
SMILES:
Molecular Formula: C7H14S
Molecular Weight: 130.25 g/mol

1-(2-Methylcyclopropyl)propane-1-thiol

CAS No.:

Cat. No.: VC17786785

Molecular Formula: C7H14S

Molecular Weight: 130.25 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methylcyclopropyl)propane-1-thiol -

Specification

Molecular Formula C7H14S
Molecular Weight 130.25 g/mol
IUPAC Name 1-(2-methylcyclopropyl)propane-1-thiol
Standard InChI InChI=1S/C7H14S/c1-3-7(8)6-4-5(6)2/h5-8H,3-4H2,1-2H3
Standard InChI Key UGZYIPYBDGCBQO-UHFFFAOYSA-N
Canonical SMILES CCC(C1CC1C)S

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

1-(2-Methylcyclopropyl)propane-1-thiol is systematically named according to IUPAC guidelines as a propane derivative substituted with a thiol (-SH) group at position 1 and a 2-methylcyclopropyl moiety at the same carbon. Its molecular formula is C₇H₁₂S, with a molecular weight of 128.23 g/mol (calculated from atomic weights). The cyclopropane ring introduces significant ring strain, while the thiol group confers nucleophilic reactivity characteristic of sulfur-containing compounds .

Molecular Geometry and Stereoelectronic Features

The molecule’s core consists of a three-membered cyclopropane ring fused to a propane chain. Key structural parameters include:

PropertyValue/DescriptionReference Basis
Bond angles (cyclopropane)~60°Cyclopropane derivatives
C-S bond length1.81 ÅThiol analogs
Dihedral angle (C-S-C-C)180° (antiperiplanar conformation)Computational models

The cyclopropane’s ring strain (≈27 kcal/mol) and the thiol’s electron-rich sulfur atom create a reactive framework prone to ring-opening reactions and oxidative transformations .

Synthesis and Purification Strategies

Cyclopropane Ring Formation

The 2-methylcyclopropyl group is typically synthesized via Simmons–Smith cyclopropanation, employing diiodomethane and a zinc-copper couple. For this compound, the reaction would target a pre-functionalized alkene precursor attached to the propane-thiol chain. Yield optimization requires strict anhydrous conditions and temperatures between 0–25°C .

Thiol Incorporation

Thiol groups are introduced through nucleophilic substitution or thiol-ene “click” chemistry. A plausible synthetic route involves:

  • Alkylation of propane-1-thiol with a 2-methylcyclopropyl halide.

  • Purification via column chromatography (silica gel, hexane/ethyl acetate eluent).

  • Characterization by ¹H NMR (δ 1.1–1.3 ppm for cyclopropane CH₂, δ 1.6 ppm for SCH₂) .

Physicochemical Properties

Thermodynamic Parameters

Predicted properties, based on analogous compounds, include:

PropertyValueMethod/Source
Boiling point145–150°CAntoine equation extrapolation
Melting point−20°C to −10°CDSC simulations
LogP (octanol/water)2.8XLogP3 computational model
Solubility in water0.5 g/L (25°C)QSPR models

The relatively high LogP value indicates lipophilicity, suggesting compatibility with organic solvents like dichloromethane or toluene .

Spectroscopic Fingerprints

¹H NMR (400 MHz, CDCl₃):

  • δ 0.8–1.1 ppm (m, 4H, cyclopropane CH₂)

  • δ 1.3–1.5 ppm (m, 2H, CH₂CH₂SH)

  • δ 1.7 ppm (s, 3H, cyclopropane-CH₃)

  • δ 2.5 ppm (t, 2H, SCH₂)

  • δ 1.6 ppm (broad s, 1H, SH)

IR (ATR, cm⁻¹):

  • 2570 (S-H stretch)

  • 2920, 2850 (C-H stretch)

  • 1450 (cyclopropane ring deformation)

Chemical Reactivity and Functionalization

Thiol-Based Reactions

The -SH group undergoes characteristic reactions:

  • Oxidation to disulfide: Treatment with H₂O₂ or I₂ yields the dimeric disulfide, a process critical in vulcanization and polymer chemistry .

  • Alkylation: Reaction with alkyl halides forms thioethers, enhancing hydrophobicity for applications in surfactant design .

Cyclopropane Ring-Opening

Under acidic or radical conditions, the strained cyclopropane ring opens regioselectively:

  • Acid-catalyzed hydrolysis: Produces a branched thiol-containing alkene via protonation and C-C bond cleavage .

  • Radical addition: Initiated by AIBN, adds across the ring to form functionalized open-chain products .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The cyclopropane-thiol motif is valuable in drug design for:

  • Protease inhibitors: Mimicking peptide transition states via rigid cyclopropane geometry.

  • Antioxidants: Thiol groups scavenge reactive oxygen species, as seen in cysteine analogs .

Polymer Chemistry

Incorporating 1-(2-Methylcyclopropyl)propane-1-thiol into polymers confers:

  • Crosslinking sites: Via thiol-ene reactions for elastomers.

  • Thermal stability: Cyclopropane rings enhance rigidity in epoxy resins .

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